Leukotriene E4-d5

Vue d'ensemble

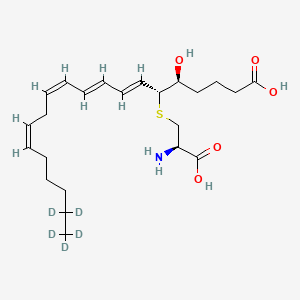

Description

Leukotriene E4-d5 (LTE4-d5) contains five deuterium atoms at the 19, 19/', 20, 20 and 20 positions. It is intended for use as an internal standard for the quantification of LTE4 by GC- or LC-mass spectrometry. LTE4 is produced by the action of dipeptidase on LTD4, leaving only the cysteinyl group still attached to the fatty acid backbone. It is one of the constituents of slow-reacting substance of anaphylaxis (SRS-A). LTE4 is considerably less active (8 to 12-fold) than LTC4 in the biological activities characteristic of cysteinyl leukotrienes. Unlike LTC4 and LTD4, LTE4 accumulates in both plasma and urine. Therefore, urinary excretion of LTE4 is most often used as an indicator of asthma. In humans, basal levels of LTE4 range from 1-100 pg/mg creatinine. In asthmatic patients, urinary LTE4 levels increase to 80-1,000 pg/mg creatinine.

Mécanisme D'action

Target of Action

Leukotriene E4-d5 (LTE4-d5) is a variant of Leukotriene E4 (LTE4), which is a member of the leukotriene family . Leukotrienes are eicosanoid inflammatory mediators produced in leukocytes . The primary targets of LTE4 are the cells producing them and neighboring cells, where they regulate immune responses through lipid signaling .

Mode of Action

LTE4-d5, like LTE4, is produced by the action of dipeptidase on LTD4 . This leaves only the cysteinyl group still attached to the fatty acid backbone . It uses lipid signaling to convey information to either the cell producing them (autocrine signaling) or neighboring cells (paracrine signaling) in order to regulate immune responses .

Biochemical Pathways

The production of leukotrienes, including LTE4, is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators . Leukotrienes are synthesized from arachidonic acid (AA) released from membrane phospholipids by phospholipase A2 enzymes . They are mainly produced by immune cells, including neutrophils, mast cells, macrophages, and dendritic cells, because these cells express 5-lipoxygenase (5-LOX) and 5-LO-activating protein (FLAP), both of which are required for leukotriene biosynthesis .

Pharmacokinetics

LTE4-d5 is intended for use as an internal standard for the quantification of LTE4 by GC- or LC-mass spectrometry . LTE4, and by extension LTE4-d5, accumulates in both plasma and urine . Urinary excretion of LTE4 is most often used as an indicator of asthma .

Result of Action

One of the roles of leukotrienes, specifically leukotriene D4, is to trigger contractions in the smooth muscles lining the bronchioles . Their overproduction is a major cause of inflammation in asthma and allergic rhinitis . As LTE4-d5 is a variant of LTE4, it is likely to have similar effects.

Action Environment

The action of leukotrienes, including LTE4-d5, can be influenced by environmental factors. For example, the production of leukotrienes is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators These mediators can be influenced by various factors such as diet, exposure to allergens, and other environmental triggers

Analyse Biochimique

Biochemical Properties

Leukotriene E4-d5 plays a crucial role in biochemical reactions, particularly in the context of inflammation. It is produced by the action of dipeptidase on Leukotriene D4, leaving only the cysteinyl group attached to the fatty acid backbone . This compound interacts with various enzymes and proteins, including dipeptidase and cysteinyl leukotriene receptors. These interactions are essential for its role in mediating inflammatory responses. This compound is considerably less active than Leukotriene C4 in the biological activities characteristic of cysteinyl leukotrienes .

Cellular Effects

This compound affects various types of cells and cellular processes. It is known to be produced by several types of white blood cells, including eosinophils, mast cells, tissue macrophages, and basophils . This compound influences cell function by binding to cysteinyl leukotriene receptors, which are G-protein-coupled receptors. This binding triggers a cascade of signaling pathways, including the activation of mitogen-activated protein kinases, phosphatidylinositol 3-kinase, and protein kinase B . These pathways lead to changes in gene expression and cellular metabolism, promoting inflammatory responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with cysteinyl leukotriene receptors. Upon binding to these receptors, this compound activates downstream signaling pathways, such as the mitogen-activated protein kinase pathway and the phosphatidylinositol 3-kinase pathway . These pathways result in the activation of transcription factors like nuclear factor-κB, which regulate the expression of genes involved in inflammation. This compound also modulates the activity of enzymes like protein kinase C and adenosine monophosphate-activated protein kinase, further influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound accumulates in both plasma and urine, making it a reliable indicator of inflammatory responses . The temporal effects of this compound are often monitored through its urinary excretion, which provides insights into its stability and degradation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate inflammatory responses without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including increased inflammation and tissue damage . The threshold effects observed in these studies highlight the importance of dosage optimization to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in the metabolic pathways of leukotrienes, which are derived from arachidonic acid via the 5-lipoxygenase pathway . This pathway includes the conversion of Leukotriene A4 to Leukotriene C4, which is further metabolized to Leukotriene D4 and finally to Leukotriene E4. This compound interacts with enzymes like 5-lipoxygenase and dipeptidase, playing a role in the regulation of metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It accumulates in both plasma and urine, indicating its widespread distribution in the body . The transport and distribution of this compound are essential for its role as an inflammatory mediator, as it needs to reach target cells and tissues to exert its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cysteinyl leukotriene receptors on the cell membrane . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. The subcellular localization of this compound ensures its effective participation in inflammatory signaling pathways .

Activité Biologique

Leukotriene E4-d5 (LTE4-d5) is a stable isotope-labeled analog of leukotriene E4 (LTE4), which is a product of arachidonic acid metabolism through the lipoxygenase pathway. This compound plays a significant role in various biological processes, particularly in inflammatory responses and asthma pathophysiology. This article delves into the biological activity of LTE4-d5, examining its mechanisms, effects on immune cells, and implications in disease states.

Overview of Leukotriene E4

Leukotrienes are lipid mediators derived from arachidonic acid, primarily produced by leukocytes during inflammatory responses. LTE4 is formed from leukotriene D4 (LTD4) through enzymatic action and is known for its role in bronchoconstriction, eosinophil activation, and vascular permeability. Unlike its precursors LTC4 and LTD4, LTE4 exhibits distinct biological properties and receptor interactions.

Receptor Interactions

LTE4 has been shown to bind poorly to classical cysteinyl leukotriene receptors (CysLT1R and CysLT2R), yet it may activate additional receptors that mediate its effects. Studies suggest that LTE4 may engage with a unique receptor or modulate the activity of existing receptors, leading to varied physiological responses:

- Eosinophil Activation : LTE4 influences eosinophil behavior by promoting chemotaxis and degranulation. However, it has also been observed to inhibit eosinophil degranulation in certain contexts, suggesting a complex role in eosinophilic inflammation .

- Bronchoconstriction : LTE4 is a potent bronchoconstrictor and can exacerbate asthma symptoms by inducing airway hyperresponsiveness . Its effects are particularly pronounced in patients with aspirin-exacerbated respiratory disease (AERD).

Eosinophil Function

A series of studies have explored the impact of LTE4 on eosinophil activity:

- Degranulation Studies : LTE4 was assessed for its ability to induce degranulation in eosinophils primed with GM-CSF. Results indicated that LTE4 could significantly inhibit spontaneous release of eosinophil-derived neurotoxin (EDN), suggesting a potential regulatory role rather than purely pro-inflammatory .

- Survival and Apoptosis : In conditions mimicking inflammation, LTE4 did not significantly alter eosinophil survival rates, indicating that its primary function might not involve prolonging eosinophil lifespan under these conditions .

Contractile Responses

LTE4 has been shown to enhance contractile responses in airway smooth muscle:

- In Vitro Studies : In guinea pig models, LTE4 demonstrated a higher potency compared to LTC4 and LTD4 in inducing contraction of tracheal smooth muscle. This effect was inhibited by cyclooxygenase inhibitors, indicating a role for prostanoids in mediating these responses .

| Leukotriene | In Vitro Potency Ratio (Histamine Equivalent) |

|---|---|

| LTC4 | 1/30 |

| LTD4 | 1/30 |

| LTE4 | 1/300 |

This table illustrates the relative potencies of different leukotrienes based on their ability to induce contraction compared to histamine.

Clinical Implications

The biological activity of LTE4-d5 extends into clinical research, particularly regarding asthma management:

- Urinary Excretion as Biomarker : Elevated levels of urinary LTE4 are often used as biomarkers for asthma exacerbations. Baseline levels typically range from 1-4 ng/mL but can spike significantly during acute episodes .

- Therapeutic Targeting : Given its role in inflammation and bronchoconstriction, targeting LTE4 pathways may offer therapeutic benefits for asthma patients, especially those resistant to conventional treatments.

Case Studies

Several case studies have highlighted the importance of LTE4 in clinical settings:

- Asthma Exacerbation Study : A cohort study involving asthmatic patients showed that those with higher urinary LTE4 levels experienced more frequent exacerbations compared to those with lower levels.

- AERD Patients : In patients with AERD, inhalation challenges with LTE4 resulted in significant bronchospasm and eosinophilic influx into the airways, underscoring its role as a potent mediator in this subgroup .

Applications De Recherche Scientifique

Biomarker for Asthma and Respiratory Diseases

Leukotriene E4-d5 as a Diagnostic Tool

LTE4-d5 has been identified as a significant biomarker for asthma and other respiratory diseases. Studies have shown that elevated urinary levels of LTE4 correlate with asthma severity and control status. For instance, a study indicated that patients with aspirin-exacerbated respiratory disease exhibited significantly higher urinary LTE4 levels compared to aspirin-tolerant asthmatics .

Table 1: Urinary LTE4 Levels in Asthma Patients

| Patient Group | Urinary LTE4 Levels (pg/mg creatinine) | Significance |

|---|---|---|

| Aspirin-Exacerbated Respiratory Disease (AERD) | > 104 | P < 0.001 |

| Aspirin-Tolerant Asthmatics (ATA) | < 104 |

Role in Inflammatory Response

Mechanism of Action

LTE4-d5 is known to induce bronchoconstriction and inflammation through activation of cysteinyl leukotriene receptors. It promotes mast cell activation, leading to increased vascular permeability and eosinophil recruitment . This mechanism is crucial in conditions such as asthma, where inflammation plays a central role.

Case Study: Eosinophilic Inflammation in Asthma

A clinical study assessed LTE4 levels in adult asthmatics, revealing that higher urinary LTE4 concentrations were associated with uncontrolled asthma status and lower forced expiratory volume (FEV1) percentages . This highlights the potential for LTE4 as a target for therapeutic intervention in managing asthma.

Mast Cell Activation Syndrome (MCAS)

Diagnostic Relevance

Elevated levels of LTE4-d5 are indicative of mast cell activation syndromes, which can manifest through various symptoms including allergic reactions and chronic inflammatory conditions. The quantification of urinary LTE4 provides a non-invasive method for diagnosing MCAS .

Table 2: LTE4 Levels in Mast Cell Activation Syndromes

| Condition | Urinary LTE4 Levels (pg/mg creatinine) | Diagnostic Implication |

|---|---|---|

| Mastocytosis | Elevated (> 104) | Suggestive of MCAS |

| Non-clonal MCAS | Elevated (> 104) | Suggestive of MCAS |

Research on Other Inflammatory Conditions

Potential Applications Beyond Asthma

Research indicates that LTE4-d5 may also play a role in other inflammatory diseases such as chronic rhinosinusitis (CRS) and acute respiratory distress syndrome (ARDS). A study found that patients with ARDS had elevated urinary LTE4 levels, suggesting its involvement in acute inflammatory responses .

Case Study: Chronic Rhinosinusitis

In patients with CRS, elevated urinary LTE4 levels were correlated with the presence of comorbid asthma and atopy. This suggests that monitoring LTE4 could aid in understanding disease mechanisms and tailoring treatment strategies for CRS patients .

Propriétés

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-19,19,20,20,20-pentadeuterio-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZRAYGBFWZKMX-XPGOKVCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.